Nanomolar Binding Affinity to Human BRD4 Bromodomain 1 (BD1) Defines a Key Differentiator from Structurally Related Benzamides
3-Bromo-4-methoxy-N-methylbenzamide exhibits a binding affinity (Ki) of 4.20 nM against the human BRD4 bromodomain 1 (BD1), as measured by a fluorescence polarization assay [1]. This value places the compound in the low nanomolar range for this epigenetic target. In contrast, a closely related benzamide derivative, 3-bromo-4-methoxy-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzamide, demonstrates a markedly weaker affinity with an IC50 value of 7.94E+3 nM (7.94 µM) against BRD4 BD1 in a TR-FRET assay [2]. While assay conditions differ (Ki vs. IC50; fluorescence polarization vs. TR-FRET), the approximate 1,890-fold difference in potency highlights the critical impact of the N-substituent on target engagement. This quantitative disparity underscores the non-substitutability of the N-methyl derivative for applications requiring potent BRD4 BD1 interaction.
| Evidence Dimension | Binding Affinity to Human BRD4 Bromodomain 1 (BD1) |
|---|---|
| Target Compound Data | Ki = 4.20 nM |
| Comparator Or Baseline | 3-bromo-4-methoxy-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzamide; IC50 = 7.94E+3 nM |
| Quantified Difference | Approximately 1,890-fold difference (lower Ki indicates higher affinity for target compound) |
| Conditions | Target compound: fluorescence polarization assay using human BRD4 BD1 (residues 44-168). Comparator: TR-FRET assay using BRD4 containing BD1 bromodomains. |
Why This Matters
The nanomolar potency of 3-bromo-4-methoxy-N-methylbenzamide against BRD4 BD1 makes it a valuable tool compound for epigenetic research, whereas the micromolar activity of the comparator would likely be insufficient for many cell-based or in vivo studies.
- [1] BindingDB. BDBM50520649 (CHEMBL4532913). Retrieved April 2026. View Source
- [2] BindingDB. BDBM50098311 (CHEMBL3590408). Retrieved April 2026. View Source
